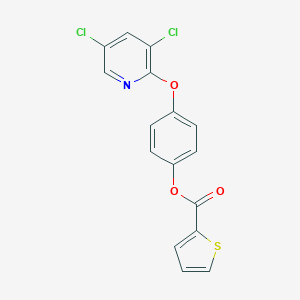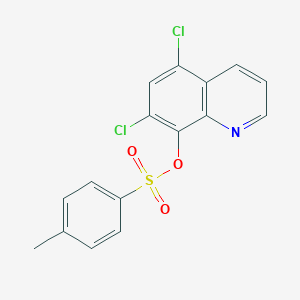![molecular formula C16H16N2O2S B246382 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine and agriculture. This compound is commonly known as "PACT" and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of PACT is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cancer cell proliferation and inflammation. PACT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. PACT has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
PACT has been shown to exhibit several biochemical and physiological effects, including anti-proliferative activity against cancer cells, anti-inflammatory activity, and antifungal activity against plant pathogens. PACT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PACT has several advantages for lab experiments, including its ease of synthesis and low cost. However, PACT has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on PACT, including the development of more efficient synthesis methods, the investigation of its potential application in other fields, such as veterinary medicine, and the identification of its molecular targets and mechanism of action. Additionally, further studies on the toxicity and safety of PACT are needed to evaluate its potential for clinical use.
Métodos De Síntesis
PACT can be synthesized using various methods, including the reaction of 2-aminocyclopent-1-ene-1-carboxamide with phenylacetic acid and thionyl chloride. The reaction yields a crude product that is further purified using column chromatography. Another method involves the reaction of 2-aminocyclopent-1-ene-1-carboxamide with phenylacetyl chloride and thionyl chloride, followed by purification using recrystallization.
Aplicaciones Científicas De Investigación
PACT has been extensively studied for its potential application in various fields, including medicine and agriculture. In medicine, PACT has shown promising results in the treatment of cancer, as it exhibits anti-proliferative activity against several cancer cell lines. PACT has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In agriculture, PACT has been shown to exhibit antifungal activity against several plant pathogens, making it a potential alternative to chemical fungicides.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2S/c17-15(20)14-11-7-4-8-12(11)21-16(14)18-13(19)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,17,20)(H,18,19) |
Clave InChI |
KQICXWMEBDEGHR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)




![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)



